Comparative Antifertility Efficacy of E 696 and E 785 in the Rat Post‑Coital Model
In a direct head‑to‑head comparison, a single oral dose of 10 mg/kg of E 696 administered on day 1 post coitum prevented pregnancy in 100% of treated rats, whereas E 785 at the same dose and regimen achieved 100% pregnancy prevention only at the higher dose of 25 mg/kg [1]. This demonstrates that E 696 is 2.5‑fold more potent as a post‑coital contraceptive than its close structural analog E 785 under identical experimental conditions [1].
| Evidence Dimension | Post‑coital contraceptive efficacy (pregnancy prevention) in rats |
|---|---|
| Target Compound Data | 100% prevention at 10 mg/kg (single oral dose on day 1 post coitum) |
| Comparator Or Baseline | E 785: 100% prevention at 25 mg/kg; 0% prevention at 10 mg/kg |
| Quantified Difference | E 696 is 2.5‑fold more potent than E 785 on a dose‑for‑dose basis |
| Conditions | Adult female rats; single oral administration on day 1 post coitum; pregnancy assessed at term |
Why This Matters
This dose‑response differential directly informs compound selection for studies requiring a defined contraceptive window or when minimizing compound quantity is a priority.
- [1] Singh MM, et al. Estrogenic and antiestrogenic activities of two new nonsteroidal antifertility agents. Endokrinologie. 1980 Jul;76(1):36-44. View Source
